Journal Name:Environmental Science: Water Research & Technology
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Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00812A
This study systematically investigated the reactions of N-acetyl-L-tyrosine (NAL-tyrosine) and N-acetyl-L-tryptophan (NAL-tryptophan) with ClO2 and FAC. NAL-tyrosine and NAL-tryptophan are examples of reactive amino acids included in peptides and incorporated in microbial membrane proteins, which can react with these oxidants during chemical water disinfection. The pH dependent reaction kinetics revealed the following order at pH 7: NAL-tyrosine + ClO2 (k = 3.16 × 104 M−1 s−1) > NAL-tryptophan + ClO2 (k = 1.81 × 104 M−1 s−1) > NAL-tryptophan + FAC (k = 7.31 × 103 M−1 s−1) ⋙ NAL-tyrosine + FAC (k = 22.6 M−1 s−1). Furthermore, this study showed that in the reactions of NAL-tyrosine and NAL-tryptophan with ClO2, free available chlorine (FAC) can form: NAL-tyrosine (50% per ClO2 consumed) and NAL-tryptophan (36% per ClO2 consumed). These results are in accordance with phenol and indole, which are the reactive moieties in NAL-tyrosine (phenolic moiety) and NAL-tryptophan (indole-moiety). Based on the achieved results, it can be assumed that in ClO2 based disinfection FAC may be an important secondary oxidant significantly contributing to the inactivation of pathogens by reacting with other cell compartments.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00821H
Locally-manufactured ceramic water filters (CWFs) remove Escherichia coli via physical screening, physicochemical mechanisms, and disinfection; performance varies across local production. It was unknown whether CWFs remove Vibrio cholerae, the (smaller and metabolically different than E. coli) bacteria causing cholera. To fill this gap, we tested hydraulic and microbiological (V. cholerae and E. coli) performance of eight different CWFs (in duplicate) produced by established factories in the laboratory for three consecutive days. Four CWFs were silver-impregnated. Across all filters, average Log Reduction Values (LRV) were 1.9–5.7 for V. cholerae and 2.9–7.0 for E. coli on day 1. V. cholerae LRVs were 5.3–5.6 for silver-impregnated filters, and 1.9–4.3 for non-impregnated filters; E. coli LRVs were 5.1–7.0 for silver-impregnated and 2.9–4.0 for non-impregnated filters. The correlation between E. coli and V. cholerae LRVs was non-linear (R2 = 0.003–0.24) for silver-impregnated filters, and linear (R2 = 0.23–0.81) for non-impregnated filters. Our results highlight: 1) high variability in CWF performance; 2) silver disinfection as the most critical mechanism to remove V. cholerae; 3) CWFs can be used in cholera outbreak settings to remove V. cholerae, if silver remains on the filter; and, 4) assessing filter microbiological performance with specific organisms of interest, not only reference organisms, may be necessary.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00737H
The enrichment and separation of phosphorus-containing compounds from wastewater can prevent eutrophication and can be used to recycle non-renewable resources. Herein, we developed a recyclable functionalized polyacrylonitrile fiber (PANAF–Cl) capable of loading an ionic liquid to adsorb phosphate in water. The results demonstrated that the PANAF–Cl reached the adsorption equilibrium within 5 min, with a maximum phosphate adsorption capacity of 15.49 mg P g−1. The fiber exhibited a wide range of pH adaptability with maximum adsorption capacity at the pH value of 5. A pseudo-second-order kinetic model and Langmuir isotherm model could better fit the adsorption of phosphate by the PANAF–Cl, indicating that the adsorption process belongs to monolayer chemisorption. Furthermore, the PANAF–Cl retains its considerable phosphate removal ability when Cl−, NO3−, etc. coexisting ions are included. It also exhibited a low adsorption limit (0.0184 mg P L−1) in actual wastewater and can be recycled at least 5 times. Moreover, the fiber revealed a high removal efficiency of above 90% for phosphate in simulated wastewater under continuous flow conditions. Besides, a “release and catch” ion exchange adsorption mechanism of PANAF–Cl for phosphate is proposed. Altogether, this study concludes that PANAF–Cl as an efficient phosphate adsorbent has high practical value for phosphate recovery and water purification.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00716E
A substantial portion of surface water dissolved organic matter is of terrestrial origin and serves as an important precursor for toxic disinfection byproduct formation. In the present study, organic matter extracted from a composite soil sample from our local area was investigated for its potential for disinfection byproduct (DBP) formation during Cl2 and ClO2 treatment. The soil organic content (SOC) was separated into base leachable organic content (OCB) and acid leachable organic content (OCA). The OCA and OCB constituents were further fractionated into hydrophobic (HPO), transphilic (TPI) and hydrophilic (HPI) constituents, based on their selective adsorption onto XAD-4 and XAD-8 resin. The isolated organic fractions were treated with 3–25 mg L−1 of Cl2 and ClO2 to evaluate their specific trihalomethane (THM) and haloacetic acid (HAA) potential. The THM formation potentials of the OCA and OCB were 251.2 and 191.3 μg per mg-C for Cl2 treatment at a 3 : 1 Cl2 : OC (organic carbon) ratio. The order of THM formation potentials of different fractions of SOC was HPO > HPI > TPI for the OCA; and HPO > TPI > HPI for the OCB during chlorine treatment. The SOC showed insignificant reactivity toward ClO2: the HPO (4.23 μg per mg-C) and TPI (1.03 μg per g-C) fractions of the OCA only resulted in the formation of a small amount of THMs. Similarly, for HAAs: Cl2 (ClO2) treatment of the OCA and OCB generated 67.2 (11.1) and 114.9 (11.86) μg per mg-C. The distribution pattern of four THMs and nine HAAs was clearly different for the Cl2 and ClO2 treatment of the SOC. Tribromomethane was the dominant THM for Cl2 treatment, whereas bromodichloromethane was the most frequently detected THM for ClO2. The di-HAAs dominated the HAA species in the case of Cl2; in contrast tri-HAAs were the only HAA species formed during ClO2 treatment of the SOC. Overall, these results provide important insights pertaining to the significance of soil derived organic fractions on the formation of DBPs during Cl2 and ClO2 treatment of surface water.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00796C
As an endocrine disruptor, bisphenol A (BPA) is a severe threat to human health. In this study, nitrate (NO3−) photolysis with a low-pressure UV lamp (LP-UV) was employed to degrade BPA in different aqueous solutions. Results showed that BPA could be decomposed efficiently in the UV/NO3− process. Moreover, the contributions of UV irradiation (4.1%), ˙OH (52.7%), and reactive nitrogen species (43.2%) were obtained. The observed rate constant of BPA degradation (kobs) increased with NO3− concentration since more active species were generated in high NO3− concentration. The BPA degradation rate was significantly accelerated as the pH value rose. This was ascribed to the increase of the molar absorption coefficient and the amount of ionic BPA under alkaline conditions. kobs declining with increasing BPA concentration resulted from the inner filter effect and the competition of more generated intermediate products. The increasing kobs with the addition of HCO3−/CO32− (0–10 mM) was explained as the accumulation of ˙NO2 in the presence of HCO3−/CO32− in UV/NO3− process. The effect of Cl− (0–20 mM) could be ignored in this study, which suggested that reactive chlorine radicals degraded BPA effectively. The kobs reduced acutely when NOM (0–5 mgC L−1) existed in the solution, and this could be ascribed to the dual roles of the NOM inner filter effect and reactive radical scavenging effect. Further, several degradation products were detected, and possible transformation pathways were put forward. Remarkably, the acute toxicity of BPA was slightly enhanced then decayed in the UV/NO3− process.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00811K
Herein, we designed and fabricated a hierarchically porous crosslinked polymeric microbead (PCP) with high density of functional groups for selective adsorption of cationic dyes from water. On account of its high surface area with hierarchical porosity, exceptional stability and pH-tunable affinity to cationic dyes, the as-prepared PCP can perform as a selective adsorbent to efficiently remove cationic dyes in the pH range of 4–10. In 15 min, it can effectively reduce the concentration of methylene blue in water from 100 mg L−1 to 0.2 mg L−1. Meanwhile, it achieves high equilibrium adsorption capacities of over 300 mg L−1 to different cationic dyes, which are comparable to those of most reported porous materials. In addition, the PCP adsorbent is highly recyclable. After 50 cycles, it still achieves 96.69% removal efficiency for methylene blue. Most importantly, a closed loop recycling system is integrated by combining filtration and solvent evaporation technologies, which can effectively recover the spent PCP, the dyes and the eluent, generating no secondary effluent. This work provides great insights into how to develop porous polymeric materials from commercial chemicals to serve as sustainable adsorbents to tackle the existing wastewater pollution caused by cationic dyes.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00897H
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading oxidized forms of organic and inorganic contaminants. However, the detailed mechanisms of compounds with multiple functional groups and the effect of those functional groups on the reactivities of these compounds toward electrons have not been elucidated. In this study, we use density functional theory to calculate the aqueous-phase one electron reduction potential of 251 conventional organic compounds containing a wide variety of functional groups. We investigate three possible elementary reaction mechanisms, namely, the associative, concerted and stepwise cleavage mechanisms, at all possible reactive sites and determine the linear free energy relationships (LFERs) between the experimentally measured rate constants of hydrated electrons (eaq−) and the values. In addition, we use the 75 priority per- and polyfluoroalkyl substance (PFAS) subsets from the United States Environmental Protection Agency (U.S. EPA) to calculate the values of all possible elementary reactions of each PFAS to determine their dominant reaction mechanisms and reactive sites. LFERs of conventional organic compounds are used to predict the reactivities of eaq− with PFASs, which can be used as a screening tool to evaluate the electron-induced degradability of thousands of PFASs for both homogeneous and heterogeneous reduction processes. Finally, we develop a kinetic model to investigate the impact of an accurate rate constant prediction on the fate of an environmentally relevant organic compound induced by eaq− in a homogeneous aqueous-phase ARP.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00651G
Conventional methods for extracting heavy metal ions cannot be applied to simultaneously achieve removal of highly toxic metals and recovery of valuable noble metals. Herein, the removal of Hg2+ and the recovery of Ag+ are achieved simultaneously by selecting 4,4′-azo-1,2,4-triazole (Atrz) as an organic ligand. Atrz can form insoluble coordination compounds Atrz@Hg(II) and Atrz@Ag(I) with these two ions in aqueous solution, but only Atrz@Hg(II) can dissolve in dimethyl sulfoxide (DMSO). The results of adsorption experiments with single and mixed metals show that Atrz has strong selectivity for Ag+ and Hg2+ and can effectively coordinate with them. This method can also be used to capture other metal ions in the following order: Na+, Ni2+, Al3+ < Mn2+, Cr3+ < Co2+, Zn2+, Fe3+, Ba2+ ≪ Cu2+ < Pb2+, Ag+ and Hg2+. In addition, powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and scanning electron microscopy (SEM) proved that Atrz@Hg(II) is a coordination compound of Atrz with Hg2+. Particularly, the single crystal X-ray diffraction analysis (SXRD) of Atrz@Ag(I) confirmed the coordination structure. This method, based on coordination interactions and solubility difference, can be used to simultaneously remove and recover different heavy metals using only simple mixing, agitation and filtration. It therefore has excellent potential for application in wastewater treatment, especially in the pretreatment process.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00863C
Removal of pharmaceuticals in source-separated urine is an important step toward gaining acceptance of urine-derived fertilizers among important stakeholders such as consumers, farmers, and regulatory agencies. Advanced oxidation processes (AOPs) have been studied for the removal of pharmaceuticals in various complex matrices, including treated wastewaters. A complexity associated with AOP methods that rely primarily on hydroxyl radicals as the oxidizing agents is that they readily lose effectiveness in the presence of scavengers. Here, we investigated the potential for capturing the synergistic effects of producing multiple oxidative chemical species simultaneously in a plasma reactor to oxidize six pharmaceuticals (acetaminophen, atenolol, 17α-ethynyl estradiol, ibuprofen, naproxen, and sulfamethoxazole) in source-separated urine being processed into a fertilizer. The results show that the plasma reactor produced hydroxyl radicals as the primary oxidizing agent and the effects of other oxidizing species were minimal. Plasma experienced scavenging in both fresh and hydrolyzed urine; furthermore, it oxidized pharmaceuticals at similar rates across both matrices. Additionally, the negative impacts of electrical discharge formation stemming from increased solution conductivity appeared to plateau. The energy required per order of magnitude of pharmaceutical transformed was up to 2 orders of magnitude higher for plasma than for a traditional UV/H2O2 reactor and depended upon the matrix. Despite scavenging and energy concerns, plasma can oxidize pharmaceuticals in fresh and hydrolyzed urine and is worthy of further development for on-site or building-scale applications where the value of convenience, simplicity, and performance offsets energy efficiency concerns.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00587A
The microbial removal performance of point-of-use ceramic water filters (CWFs) varies widely depending on the manufacturing practices and testing conditions. A critical review of the most recent studies on CWFs, published between 2009 and 2020, was performed. The goals of this review were to (1) identify inconsistencies in testing procedures used to assess CWF microbial removal performance and (2) discuss methods of standardization that could improve our understanding of the effects of manufacturing parameters on CWFs used worldwide. First, the impacts of manufacturing materials on CWF performance were reviewed and analyzed. Our review of manufacturing variables shows that CWFs made with smaller grained clays, sawdust, and silver nanoparticles have slightly higher log removal values (LRVs) compared to CWFs made with larger grained clays, rice husks, or silver nitrate. Next, we reviewed the potential impacts of testing conditions (focusing on influent water chemistry) on CWF performance. The variability in CWF testing conditions makes it difficult to aggregate the data on CWFs to show the impacts of manufacturing conditions on microbial removal. Standardized methodologies for CWF testing are one potential solution for providing more useful information highlighting the effect of manufacturing conditions on CWF performance. We discuss the application of two available CWF testing protocols from the United States Environmental Protection Agency (USEPA) and World Health Organization (WHO) for their applicability as standardized quality control techniques. The application of either of these protocols will bring greater consistency and easier comparisons between studies on CWFs. Our assessment of the impacts of manufacturing and testing conditions on CWF performance provides insights on the benefits of the USEPA and WHO standardized testing schemes. The application of a standardized quality control technique could improve CWFs in the field by identifying how differences in manufacturing affect performance.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00932J
In this research, a new magnetic carbon aerogel (MCA) was successfully synthesized by the combination of a sol–gel method with the impregnation method using a resorcinol–formaldehyde (RF) gel as the carbon source and Fe3+ as a magnetic precursor and was applied for simultaneous removal of p-nitrophenol (PNP) and Pb(II) in water. The effects of the contents of Fe on the morphology, structure, magnetic performance and adsorption capacity have been investigated in detail. The adsorption and co-adsorption of PNP and Pb(II) by 10% Fe-MCA were evaluated and the results indicate that there is no competitive adsorption between them. The maximum adsorption capacity of PNP by 10% Fe-MCA is about 141 mg g−1 and that of Pb(II) is about 68 mg g−1, and the co-adsorption capacity of PNP and Pb(II) by 10% Fe-MCA is the same as the single adsorption capacity of them. The adsorption process of PNP by 10% Fe-MCA conforms to the pseudo-second-order kinetic equation and Freundlich isothermal adsorption model; the adsorption process of Pb(II) conforms to the pseudo-second-order kinetic model and Freundlich isothermal adsorption equation. The adsorption mechanism of PNP by 10% Fe-MCA includes coordination between Fe from MCA and O from PNP, and hydrogen bonding. The adsorption mechanism of Pb(II) by 10% Fe-MCA involves coordination between Pb(II) and O from MCA and electrostatic attraction. The co-adsorption mechanism involves coordination between hydroxyl groups of PNP and Fe of MCA, and electrostatic attraction between the complex ions of Pb2+ and –OH and MCA. Besides, 10% Fe-MCA can be regenerated effectively and recycled and can remove PNP and Pb(II) simultaneously from real water samples. These results suggest that 10% Fe-MCA can be applied to the treatment of wastewater containing both PNP and Pb(II).
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00712B
Industrial development has led to the discharge of large amounts of electroplating wastewater. The effective treatment of electroplating wastewater is of great significance. And the recovery of metals and water from electroplating wastewater should be the ultimate goal in the treatment. Many advanced technologies have been proven to have good effects on electroplating wastewater treatment in the laboratory with simulated wastewater as the research object. However, practical application results showed that the efficiency of advanced technology was far lower than the theoretical value due to the various additives from the electroplating process. This phenomenon is worthy of attention. In this review, deficiencies and feasible solutions in the resource utilization of electroplating wastewater are re-examined from the perspective of the pretreatment. The sources and composition of the additives in electroplating wastewater and their effects on various treatment technologies are introduced. The removal methods of these impurities in electroplating wastewater were reviewed. And the removal methods that can be combined with resource utilization technology are summarized. The combination is promising in water reuse and heavy metal recovery in practical electroplating wastewater treatment.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00672J
During the COVID-19 pandemic, wastewater-based epidemiology has emerged as a promising approach for monitoring SARS-CoV-2 prevalence on a community-level. Despite much being known about the utility of making these measurements in large wastewater treatment plants, little is known about the correlation with finer geographic resolution, such as those obtained through sewershed sub-area catchments. This study aims to identify community wastewater surveillance characteristics between sewershed areas that affect the strength of the association of SARS-CoV-2 RNA detection in a metropolitan area. For this, wastewater from 17 sewershed areas were sampled in Louisville/Jefferson County, Kentucky (USA), from August 2020 to April 2021 (N = 727), which covered approximately 97% of the county's households. Solids were collected from the treatment plants from November 2020 to December 2020 (N = 42). Our results indicate that the sewersheds differ in SARS-CoV-2 trends; however, high pairwise correlation spatial trends were not observed, and the mean SARS-CoV-2 RNA concentrations of smaller upstream community sewershed areas did not differ from their respective treatment centers. Solid samples could only be collected at treatment plants, therefore not allowing us to evaluate SARS-CoV-2 abundance as a function of the sewershed scale. The population size sensitivity of SARS-CoV-2 concentration detection is non-linear: at low population levels the measures are either too sensitive and generate a high level of variability, or at high population levels the estimates are dampened making small changes in community infection levels more difficult to discern. Our results suggest selecting sampling sites that include a wide population range. This study and its findings may inform other system-wide strategies for sampling wastewater for estimating non-SARS-CoV-2 targets.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00731A
Over the past two decades, persulfate-based advanced oxidation processes have attracted considerable attention because of their high efficiency and great versatility in the degradation of organic pollutants. Various radical and nonradical reactive oxygen species (ROS) with different features produced by persulfate activation have facilitated the efficient treatment of complex effluents, especially saline organic wastewater (SOW). To completely assess the advantages and shortcomings of persulfate-based advanced oxidation processes for the SOW treatment, in this review, we present the properties and verification methods of key ROS in persulfate activation and summarize the effect of anions (nitrates, halide ions, carbonates, etc.) in kinds of different catalytic systems. This review aims to provide insights into the relationship between ROS and anions to clarify the key steps in degradation processes, hence avoiding research pitfalls and empowering better investigation in SOW treatment. Finally, we propose perspectives on challenges related to accessing the selectivity of nonradical ROS to intermediates, designing targeted catalysts, coupled purification technologies, accessing the biological toxicity of intermediates and the effect of sulfates on the environment.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW00014H
Continuously operated pilot- and full-scale anaerobic baffled reactors (ABRs) treating low-temperature raw domestic wastewater are currently few in number but offer significant advantages. As ABRs treating domestic wastewater become more prevalent, engineers and operators face the practical challenge of effectively transferring and seeding anaerobic sludge from existing “donor” ABRs to newly constructed ABRs. Unlike activated sludge, which predominantly consists of relatively fast-growing aerobic heterotrophic bacteria, anaerobic microbiota are slower-growing and the community structure may be impacted by process disturbances during bioreactor start-up. Examining the spatiotemporal development of anaerobic microbiota after transfer can enhance understanding of start-up dynamics in engineered anaerobic bioreactor systems. To understand the impacts of sludge transfer and seeding from an existing ABR operated for 3.5 years treating raw, low-temperature domestic wastewater to a new, similarly configured ABR treating a different raw domestic wastewater stream, influent wastewater and sludge microbiota samples were withdrawn biweekly for 275 days and used to characterize changes to the microbial community structure over time in both ABRs. Results suggest that the donor ABR communities maintained relatively consistent structure over time, but the microbial communities in the receiving bioreactor experienced two apparent successional trajectories post-inoculation. The first trajectory, which lasted for ∼120 days, showed increasing divergence between communities in the two ABRs. This trajectory was marked by lower wastewater temperatures (12–14 °C, with extreme lows of 8 °C) and numerous disturbances to the sludge blankets. A second successional trajectory, observed when wastewater temperatures increased (>16 °C) and disturbances were eliminated, was marked by significant increases in the relative abundance of Euryarchaeota, especially Methanosaeta (“Methanothrix”), and increasing convergence of microbial communities in complementary donor and receiving bioreactor compartments. Further, the relative abundance of founding microbial community members significantly decreased during the first successional trajectory but significantly increased, or rebounded, during the second successional trajectory. The results of this study indicate that an anaerobic sludge inoculum can be effectively transferred from a long-running ABR treating raw, low-temperature domestic wastewater to a new ABR, and that similar performance can be achieved despite differing environmental conditions and disturbances to the sludge blanket microbial communities during start-up of the new ABR.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00666E
Optimization of bioreactor design can be experimentally challenging because of the complex interactions between hydrodynamic and biological processes. A promising prototyping strategy is the use of computational fluid dynamic (CFD) simulations to identify preferred hydrodynamic parameter spaces. In this work, we describe CFD simulations of flow in anaerobic fluidized-bed reactors (FBRs), with a focus on bed expansion and particle size. The results reveal regimes of putative high mass transfer where the diffusion layer thickness is impacted by a combination of flow velocity and particle collisions. These regimes are observed when bed expansion is narrowed from 10–70% (typically recommended) to 40–60%. Similarly, prospects for short circuiting are minimized by constraining the Archimedes number Ar of fluidized particles to Ar > 1000 (as opposed to the common wisdom that “smaller is better”). When membranes are added to an FBR design, fluidized particles can effectively scour and clean membranes by constraining Ar to values Ar > 7000 (a minimum is required). We conclude that CFD can provide valuable insights into reactor design and operation, reducing the hydrodynamic parameter space that must otherwise be explored by laboratory and pilot-scale validation thus decreasing time and cost for system optimization.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D1EW00725D
Microbial electrosynthesis systems (MESs) is a novel device for waste degradation and energy recovery. Using mathematical models to investigate its physical, chemical, and biological processes is an effective approach to understand waste removal and bioenergy production in an MES. However, almost all of the present models have assumed an unchanged pH during MES operation, leading to imprecise analysis for waste removal and bioenergy production, which are the critical indexes of MES performance. This work develops a mathematical model to investigate pH variation and its influence on MES performance. Herein, we show that CO2 produced by substrate utilization and the pH buffer added initially can work together through equilibrium reaction to result in the variation of pH, and further lead to the change of microbial activity. These variations result in the change of MES performance in the terms of current density, substrate removal rate, and CH4 (a typical product) production rate. The further analysis shows that substrate concentration, pH buffer concentration, and electrode distance are important parameters to achieve a high performance of MESs. Our results provide the underlying insights needed to guide the design and operation of MESs.
Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW90010F
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Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW90009B
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Environmental Science: Water Research & Technology ( IF 0 ) Pub Date : , DOI: 10.1039/D2EW90014A
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Supplementary Information
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